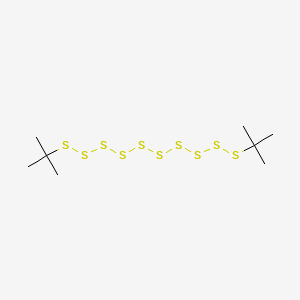
Di-tert-butyldecasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyldecasulfane is an organosulfur compound characterized by the presence of ten sulfur atoms in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyldecasulfane can be synthesized through the reaction of di-tert-butyl disulfide with elemental sulfur. The reaction typically involves heating di-tert-butyl disulfide with sulfur at elevated temperatures to form the desired decasulfane compound. The reaction conditions may vary, but a common approach involves heating the reactants at temperatures around 150-200°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain this compound with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyldecasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to achieve the desired transformation.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products formed during oxidation reactions.
Reduction: Simpler sulfur-containing compounds, such as thiols and sulfides, are formed during reduction.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Applications De Recherche Scientifique
Di-tert-butyldecasulfane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex sulfur-containing molecules.
Materials Science: The compound’s unique sulfur-rich structure makes it a potential candidate for the development of novel materials with specific properties.
Biological Studies: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of di-tert-butyldecasulfane involves its ability to undergo redox reactions, which can influence various biochemical pathways. The compound’s sulfur atoms can interact with biological molecules, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but its redox activity is believed to play a crucial role in its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl disulfide: A simpler sulfur-containing compound with two sulfur atoms.
Di-tert-butyl tetrasulfane: Contains four sulfur atoms and exhibits different chemical properties compared to di-tert-butyldecasulfane.
Di-tert-butyl hexasulfane: Contains six sulfur atoms and serves as an intermediate in the synthesis of higher sulfur-containing compounds.
Uniqueness
This compound is unique due to its high sulfur content and the presence of ten sulfur atoms in its structure
Propriétés
Numéro CAS |
7390-75-2 |
|---|---|
Formule moléculaire |
C8H18S10 |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
2-(tert-butyldecasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S10/c1-7(2,3)9-11-13-15-17-18-16-14-12-10-8(4,5)6/h1-6H3 |
Clé InChI |
CFVSBRWJQMFJAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SSSSSSSSSSC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


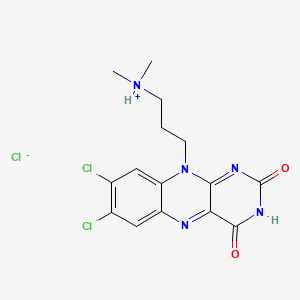

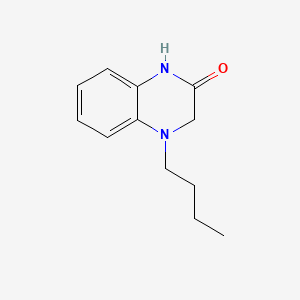
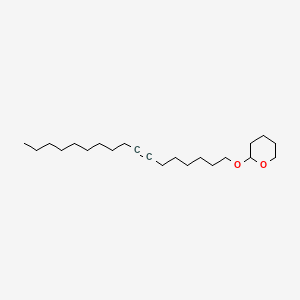
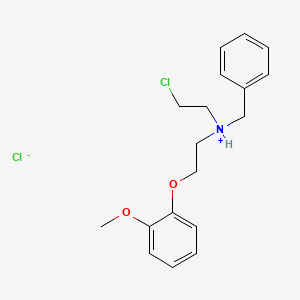
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
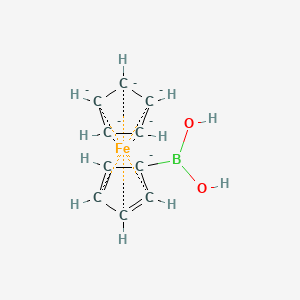
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
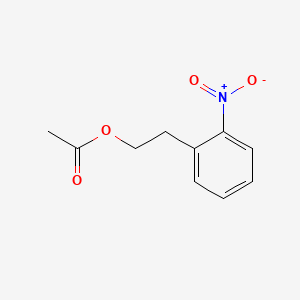
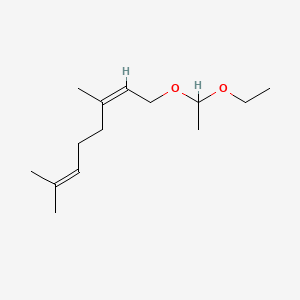
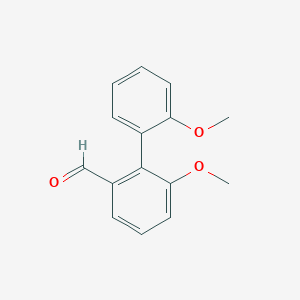
![2-Phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13788721.png)
